molecular formula C19H21NO4 B190840 Corytuberine CAS No. 517-56-6

Corytuberine

Cat. No. B190840
CAS RN: 517-56-6
M. Wt: 327.4 g/mol
InChI Key: WHFUDAOCYRYAKQ-LBPRGKRZSA-N
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Description

Corytuberine is a crystalline alkaloid obtained from the roots of certain fumeworts, such as members of the genus Corydalis . It is a type of aporphine alkaloid . The chemical formula of Corytuberine is C19H21NO4 .


Synthesis Analysis

The synthesis of Corytuberine involves the conversion of (S)-reticuline to (S)-corytuberine. This step is catalyzed by the enzyme (S)-corytuberine synthase (CTS, CYP80G2). This is followed by the N-methylation required for magnoflorine synthesis .


Molecular Structure Analysis

The molecular structure of Corytuberine was confirmed through LC-NMR analysis. The aromatic proton (1H, d, J = 8 Hz) at δ 6.87 showed a NOESY correlation to the methoxy group (3H, s) at δ 3.77, indicating that they were H-9 and C10-OCH3, respectively .


Chemical Reactions Analysis

In the biosynthesis of magnoflorine, (S)-reticuline is first oxidized to (S)-corytuberine by (S)-corytuberine synthase (CTS), and subsequently, (S)-corytuberine-N-methyltransferase (SCNMT) converts (S)-corytuberine to magnoflorine .


Physical And Chemical Properties Analysis

Corytuberine is a powder with a molecular weight of 327.37. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Vascular Relaxant Properties : Corytuberine has shown little effect as a relaxant in KCl- and noradrenaline-induced contractions in rat aorta, suggesting limited vascular relaxant properties (Sotníková et al., 1997).

  • Inhibitor in Fatty Acid Synthesis : It has been discovered as an inhibitor against Helicobacter pylori malonyl-CoA: acyl carrier protein transacylase (MCAT) with an IC50 value at 33.1 ± 3.29 μM, indicating its potential in the discovery of antibacterial agents (Liu et al., 2006).

  • Anti-Inflammatory Activity : Corytuberine isolated from Annona montana seeds demonstrated anti-inflammatory activity in vitro using the J774.1 macrophage model (Chuang et al., 2008).

  • Neuroleptic, Anticonvulsant, and Antinociceptive Effects : Corytuberine has been studied for its neuroleptic-like, anticonvulsant, and antinociceptive effects in mice, showing varied pharmacological effects (Zetler, 1988).

  • Lipoxygenase Inhibition and Antioxidant Properties : It has been tested for lipoxygenase inhibition and exhibited properties suggestive of a link to the inhibition of lipid hydroperoxide substrate accumulation, which may contribute to the therapeutic effect in the treatment of psoriasis (Mišík et al., 1995).

  • Role in Biosynthesis of Magnoflorine : Corytuberine is a proposed intermediate in the biosynthesis of magnoflorine, a quaternary aporphine alkaloid common in plants (Morris & Facchini, 2016).

Safety And Hazards

Corytuberine is not classified as a physical, health, or environmental hazard according to the GHS classification. In case of contact with eyes or skin, it is recommended to flush with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

Future Directions

Future studies could focus on further elucidating the biosynthetic pathway of Corytuberine and its pharmacological properties. For instance, the transcriptomic database could provide new directions for future studies on clarifying the aporphine alkaloid pathway .

properties

IUPAC Name

(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFUDAOCYRYAKQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199649
Record name Corytuberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corytuberine

CAS RN

517-56-6
Record name (+)-Corytuberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corytuberine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corytuberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYTUBERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YJ94A3D8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
790
Citations
G Zetler - Archives internationales de pharmacodynamie et de …, 1988 - europepmc.org
The aporphine alkaloids bulbocapnine, corytuberine, boldine and glaucine were studied in mice and compared with haloperidol, phenobarbital and morphine. All aporphines inhibited …
Number of citations: 65 europepmc.org
J Slavík, J Bochořáková… - Collection of Czechoslovak …, 1987 - cccc.uochb.cas.cz
… 0'84%) we isolated corytuberine as the main alkaloid from the … genus negligible amounts of corytuberine were detected. … detected a small amount of corytuberine. The content of tertiary …
Number of citations: 41 cccc.uochb.cas.cz
M Gerecke, R Borer, A Brossi - Helvetica Chimica Acta, 1976 - Wiley Online Library
Bulbocapnine methyl ether (2), on treatment with boron halides, affords the aporphine‐1,2‐diol (3), the novel aporphines 5 and 6 or the phenanthrene derivative 11 depending on the …
Number of citations: 37 onlinelibrary.wiley.com
T Kametani, M Ihara - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
Reaction of (±)-reticuline N-oxide (1) with cuprous chloride in methanol followed by treatment with sodium hydrosulphite gave the aorphine alkaloid, (±)-corytuberine (8) in good yield. …
Number of citations: 10 pubs.rsc.org
V Mišík, L Bezáková, Ľ Máleková, D Košťálová - Planta medica, 1995 - thieme-connect.com
… alkaloids, magnoflorine, and corytuberine, isolated from Mahonia aquifoliuin, were tested for lipoxygenase inhibition. Oxyberberine, corytuberine, and columbamine were the most …
Number of citations: 108 www.thieme-connect.com
JM Gulland, RD Haworth - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
… the oily corytuberine dimethyl ether, which he prepared by methylsting naturally occurring d-corytuberine. As we do not possess a sample of the natural product, direct comparison has …
Number of citations: 0 pubs.rsc.org
J Slavík, L Slavíková… - Collection of Czechoslovak …, 1989 - cccc.uochb.cas.cz
… minor quantities of magnofiorine, corytuberine and two unidentified alkaloids were detected. … From the whole plant we isolated corytuberine (IVa) and berberine chloride ( I b) as the …
Number of citations: 32 cccc.uochb.cas.cz
W Liu, C Han, L Hu, K Chen, X Shen, H Jiang - FEBS letters, 2006 - Elsevier
… Moreover, a natural product, corytuberine, was discovered to … Further enzymatic assay results indicated that corytuberine … pylori strain, and corytuberine might be used as a potential …
Number of citations: 53 www.sciencedirect.com
J Slavík, L Slavíková - Collection of Czechoslovak chemical …, 1990 - cccc.uochb.cas.cz
… AD MIKHEEV from a natural locality near Pyatigorsk, Ciscaucasia, USSR The material contained berberine as the principal alkaloid; of the minor alkaloids we identified corytuberine, …
Number of citations: 12 cccc.uochb.cas.cz
R Sotnikova, V Kettmann, D Kostálová… - Methods and findings in …, 1997 - europepmc.org
… In the present study we tested the effect of four aporphine alkaloids, corytuberine, magnoflorine, isothebaine and isocorydine, on the isolated rat aorta. Corytuberine and magnoflorine …
Number of citations: 44 europepmc.org

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